molecular formula C18H16N2O2 B058232 Endophenazine A CAS No. 86125-71-5

Endophenazine A

Cat. No.: B058232
CAS No.: 86125-71-5
M. Wt: 292.3 g/mol
InChI Key: WLQXISHGKXGNFV-UHFFFAOYSA-N
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Description

Endophenazine A is a terpenoid phenazine compound with the molecular formula C₁₈H₁₆N₂O₂. It is derived from phenazine-1-carboxylic acid and dimethylallyl diphosphate through the 2-methyl-D-erythritol-4-phosphate pathway. This compound exhibits significant antimicrobial activity against several Gram-positive bacteria and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

Endophenazine A can be synthesized through an artificial biosynthetic pathway in Pseudomonas chlororaphis P3. The process involves introducing the prenyltransferase PpzP from Streptomyces anulatus into Pseudomonas chlororaphis P3. This pathway utilizes phenazine-1-carboxylic acid and dimethylallyl diphosphate as precursors .

Industrial Production Methods

The highest yield of this compound in Streptomyces was about 20 mg/L, which limited its large-scale industrial development. through metabolic engineering and medium optimization, the yield of this compound in Pseudomonas chlororaphis P3 reached 279.43 mg/L .

Chemical Reactions Analysis

Types of Reactions

Endophenazine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved properties for specific applications.

Scientific Research Applications

Endophenazine A has a wide range of scientific research applications:

Mechanism of Action

Endophenazine A exerts its effects by targeting specific molecular pathways. It is known to interfere with the synthesis of essential cellular components in bacteria and fungi, leading to their inhibition or death. The compound’s antimicrobial activity is primarily due to its ability to disrupt the cell membrane and inhibit key enzymes involved in cellular processes .

Comparison with Similar Compounds

Endophenazine A is part of a group of phenazine compounds, including endophenazine B, endophenazine C, and endophenazine D. These compounds share a similar core structure but differ in their side chains and functional groups. This compound is unique due to its specific antimicrobial activity and higher yield in engineered Pseudomonas chlororaphis P3 .

List of Similar Compounds

  • Endophenazine B
  • Endophenazine C
  • Endophenazine D

This compound stands out among these compounds due to its higher yield and specific antimicrobial properties, making it a valuable compound for various applications.

Properties

IUPAC Name

9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)20-17-13(18(21)22)6-4-8-15(17)19-14/h3-9H,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQXISHGKXGNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434646
Record name 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86125-71-5
Record name 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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